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Compound of Interest |

Compound Name: 4-(3-Chlorophenyl)-3-fluorophenol
CAS No.: 634192-30-6
Cat. No.: B6373437

Get Quote

An In-Depth Technical Guide to 4-(3-Chlorophenyl)-3-fluorophenol: Structure, Properties,
and Synthetic Strategy

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-(3-chlorophenyl)-3-
fluorophenol, a halogenated biphenyl derivative with significant potential in the fields of
medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous
commercial drugs, and the strategic incorporation of halogen atoms, particularly fluorine and
chlorine, is a well-established strategy for modulating the pharmacokinetic and
pharmacodynamic properties of bioactive molecules.

While extensive experimental data for this specific compound is not widely available in public
literature, this document synthesizes information from analogous structures and established
chemical principles to provide a robust guide for researchers. It covers the molecule's structure,
predicted physicochemical properties, a logical and detailed synthetic workflow based on
modern cross-coupling methodologies, expected analytical characterization, and critical safety
considerations. This guide is intended to serve as a foundational resource for scientists
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engaged in drug discovery, chemical synthesis, and materials research, enabling them to
leverage the unique attributes of this complex scaffold.

Introduction: The Significance of Fluorinated Biaryl
Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug discovery, offering a semi-rigid framework
that can effectively orient functional groups for optimal interaction with biological targets. The
strategic introduction of halogen atoms onto this core structure is a cornerstone of modern
medicinal chemistry. Fluorine, in particular, is frequently incorporated to enhance metabolic
stability, improve binding affinity by participating in hydrogen bonds and dipole interactions, and
modulate lipophilicity and pKa.[1] The presence of a chlorine atom can also influence a
molecule's electronic properties and provides a handle for further synthetic diversification.[2]

4-(3-Chlorophenyl)-3-fluorophenol is a molecule of significant interest as it combines these
key structural features: a biphenyl core for spatial presentation, a fluorine atom for metabolic
and binding enhancement, a chlorine atom for electronic modulation, and a phenolic hydroxyl
group that can act as a hydrogen bond donor/acceptor or a point for further chemical
elaboration. Such compounds are valuable as intermediates in the synthesis of
pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity begins with its structure and systematic
nomenclature. The following section details the key identifiers for 4-(3-chlorophenyl)-3-
fluorophenol.

e |[UPAC Name: 4-(3-Chlorophenyl)-3-fluorophenol
e Molecular Formula: C12HsCIFO

» Molecular Weight: 222.64 g/mol

¢ SMILES: Oclcc(F)c(cecl)cleece(Chel

e InChl Key: InChl=1S/C12H8CIFO/c13-10-4-2-5-11(6-10)8-3-1-9(15)7-12(8)14/h1-7,15H
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Caption: Chemical structure of 4-(3-Chlorophenyl)-3-fluorophenol.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both
chemical and biological systems. The following table summarizes key predicted and
experimentally determined properties for the related compound, 4-chloro-3-fluorophenol, for
comparative purposes.

Property Predicted/Reported Value Data Source
Molecular Weight 222.64 g/mol (Calculated)
] ] 54-56 (for 4-chloro-3-
Melting Point (°C) [5]
fluorophenol)

84 at 44 mmHg (for 4-chloro-3-

Boiling Point (°C) [5]
fluorophenol)

LogP ~4.5 (Estimated) (Analog-based estimation)
~8.9 (Estimated for phenolic

pKa [6]
OH)

N Soluble in chloroform,
Solubility [51[7]
methanol, DMF

Likely a solid at room
Appearance [5]
temperature

Proposed Synthesis and Purification Workflow

The construction of the C-C bond forming the biphenyl core is the key challenge in synthesizing
4-(3-chlorophenyl)-3-fluorophenol. Palladium-catalyzed cross-coupling reactions, such as
the Suzuki-Miyaura reaction, represent the most efficient and versatile methodology for this
transformation.

Synthetic Rationale: The Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance,
mild reaction conditions, and the commercial availability of a wide range of boronic acids and
aryl halides. The proposed synthesis involves the coupling of a (3-chlorophenyl)boronic acid
with a suitably protected 4-halo-3-fluorophenol derivative. A protecting group on the phenaol,
such as a methyl or benzyl ether, is advisable to prevent side reactions involving the acidic
phenolic proton.

Synthesis Workflow Diagram
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Step 1: Phenol Protection
(e.g., Mel, K2COs, Acetone)

Protected Intermediate

Step 2: Suzuki Coupling
(Pd(PPhs)4, Na2COs, Toluene/EtOH/H20)

Coupled Product

Step 3: Deprotection

(e.g., BBr3, DCM)

Crude Product

Step 4: Aqueous Work-up
(Extraction with EtOAC)

Step 5: Purification
(Silica Gel Column Chromatography)

Step 6: Characterization
(NMR, MS, IR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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